1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC15213949
Molecular Formula: C25H20ClN5O2
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20ClN5O2 |
|---|---|
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C25H20ClN5O2/c1-16-23(25(32)27-14-13-17-5-3-2-4-6-17)28-30-31(16)20-11-12-22-21(15-20)24(33-29-22)18-7-9-19(26)10-8-18/h2-12,15H,13-14H2,1H3,(H,27,32) |
| Standard InChI Key | CWDYGLLBSYBZEC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NCCC5=CC=CC=C5 |
Introduction
Molecular Formula and Weight
IUPAC Name
The systematic IUPAC name for this compound is 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide .
Synthetic Pathway
The synthesis of this compound typically involves:
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Formation of the Benzoxazole Core: This is achieved through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative.
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Triazole Ring Construction: The triazole moiety is introduced using azide–alkyne cycloaddition (click chemistry).
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Final Coupling: The chlorophenyl group and phenylethyl amide are attached via amide bond formation.
These steps require precise control over reaction conditions to ensure high yield and purity.
Anticancer Potential
Preliminary studies suggest that compounds with similar triazole-benzoxazole frameworks exhibit cytotoxic activity against various cancer cell lines. This activity is attributed to their ability to interact with DNA or inhibit specific enzymes involved in tumor growth .
Drug Development
Given its structural features, this compound is a candidate for drug discovery programs targeting cancer or infectious diseases.
Molecular Probes
The triazole and benzoxazole rings make it suitable for use as a fluorescent probe in biochemical assays.
Limitations and Future Directions
While the compound shows promise, further research is required to:
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Evaluate its pharmacokinetics and toxicity.
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Optimize its synthesis for scalability.
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Conduct clinical trials to confirm therapeutic efficacy.
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